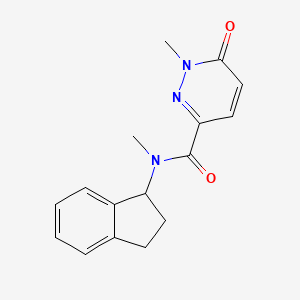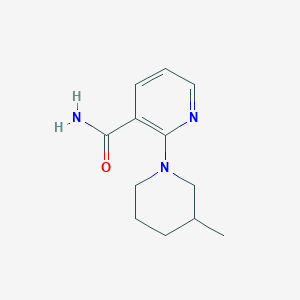
2-(3-Methylpiperidino)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylpiperidino)nicotinamide (MPN) is a chemical compound that has been widely used in scientific research. It is a nicotinamide derivative that has shown potential in various fields, including neuroprotection, cancer therapy, and immunomodulation.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Methylpiperidino)nicotinamide is not fully understood. However, it has been proposed that 2-(3-Methylpiperidino)nicotinamide exerts its neuroprotective effects by activating the NAD-dependent deacetylase sirtuin-1 (SIRT1) and reducing oxidative stress. 2-(3-Methylpiperidino)nicotinamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 2-(3-Methylpiperidino)nicotinamide has been found to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
2-(3-Methylpiperidino)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of NAD+ and SIRT1, which are involved in cellular metabolism and stress response. 2-(3-Methylpiperidino)nicotinamide has also been found to reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes. Additionally, 2-(3-Methylpiperidino)nicotinamide has been shown to regulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Methylpiperidino)nicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2-(3-Methylpiperidino)nicotinamide has also been found to have low toxicity, making it suitable for in vitro and in vivo studies. However, 2-(3-Methylpiperidino)nicotinamide has some limitations, such as its poor solubility in water, which may affect its bioavailability. Additionally, 2-(3-Methylpiperidino)nicotinamide has been found to have some off-target effects, which may complicate the interpretation of research findings.
Direcciones Futuras
There are several future directions for 2-(3-Methylpiperidino)nicotinamide research. One direction is to investigate its potential in other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Another direction is to explore its immunomodulatory effects in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-Methylpiperidino)nicotinamide and its potential off-target effects. Finally, the development of more water-soluble and bioavailable derivatives of 2-(3-Methylpiperidino)nicotinamide may enhance its therapeutic potential.
Conclusion:
In conclusion, 2-(3-Methylpiperidino)nicotinamide is a promising compound that has shown potential in various fields of research. Its neuroprotective, anticancer, and immunomodulatory effects make it a potential candidate for therapeutic applications. Further research is needed to fully understand its mechanism of action and potential off-target effects. The development of more water-soluble and bioavailable derivatives may enhance its therapeutic potential.
Métodos De Síntesis
2-(3-Methylpiperidino)nicotinamide can be synthesized by reacting 3-methylpiperidine with nicotinic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction can be carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). After the reaction, the product can be purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(3-Methylpiperidino)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(3-Methylpiperidino)nicotinamide has also been investigated for its anticancer properties, particularly in breast cancer and lung cancer. Additionally, 2-(3-Methylpiperidino)nicotinamide has been found to modulate the immune system, making it a potential candidate for immunotherapy.
Propiedades
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-4-3-7-15(8-9)12-10(11(13)16)5-2-6-14-12/h2,5-6,9H,3-4,7-8H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCOGWTXHPEDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



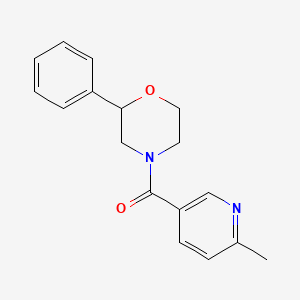
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
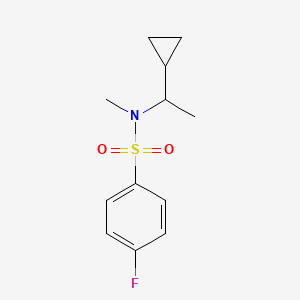
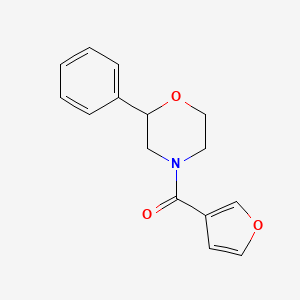


![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
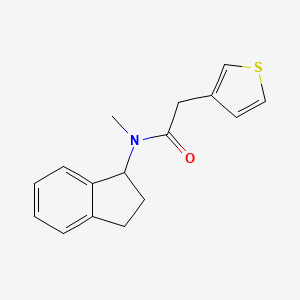
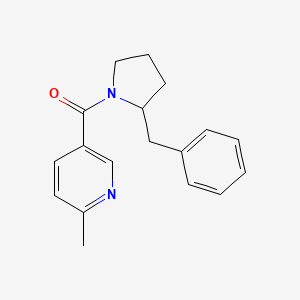
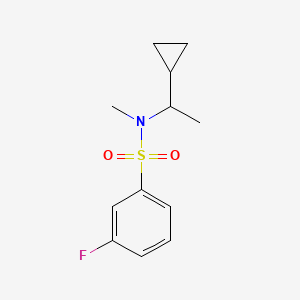
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
